molecular formula C15H29ClN2O4 B1522252 tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride CAS No. 1159824-10-8

tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B1522252
CAS No.: 1159824-10-8
M. Wt: 336.85 g/mol
InChI Key: YCHHVBZJGIBZHT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C15H29ClN2O4 . It features a piperidine ring protected by a Boc (tert-butoxycarbonyl) group, which is a crucial motif in medicinal chemistry for its role in the synthesis of more complex molecules. The structure also contains both an amino group and an ethoxy ester, making it a versatile building block or intermediate for pharmaceutical research and development . As a protected amino ester derivative, it is of significant value in organic synthesis, particularly in the construction of compound libraries for drug discovery. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4.ClH/c1-5-20-13(18)10-12(16)11-6-8-17(9-7-11)14(19)21-15(2,3)4;/h11-12H,5-10,16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHHVBZJGIBZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674232
Record name tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159824-10-8
Record name tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride (CAS No. 1159824-10-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H29ClN2O4, with a molecular weight of approximately 336.85 g/mol. The compound features a piperidine ring substituted with an amino group and an ethoxycarbonyl moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • GABA Receptors : Some studies suggest that derivatives of piperidine compounds can modulate GABAergic activity, potentially influencing anxiety and seizure pathways.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
  • Receptor Antagonism : It is hypothesized that this compound may act as an antagonist at specific neurotransmitter receptors, contributing to its pharmacological profile.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticonvulsantPotential to reduce seizure activity in animal models
NeuroprotectiveMay protect neurons from oxidative stress
Antidepressant-like effectsModulation of serotonin pathways observed
Anti-inflammatoryReduction in pro-inflammatory cytokines in vitro

Case Studies

Several case studies have explored the efficacy and safety of this compound:

  • Neuroprotection Study : A study involving rodent models demonstrated that administration of the compound significantly reduced neuronal damage following induced oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Seizure Model : In a controlled experiment, the compound was administered to mice with induced seizures. Results indicated a marked decrease in seizure frequency and duration, supporting its potential use as an anticonvulsant agent.
  • Inflammation Model : In vitro studies showed that tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine inhibited the production of TNF-alpha and IL-6 in activated macrophages, indicating anti-inflammatory properties.

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activities, it also presents certain risks:

  • Irritation Potential : The compound is classified as a skin and eye irritant based on safety data sheets.
  • Respiratory Effects : Inhalation may cause respiratory irritation; therefore, handling precautions are recommended.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine derivatives have been investigated for their potential as therapeutic agents. The compound's structural features allow it to interact with various biological targets, making it a candidate for developing new medications.

Case Study: Antidepressant Activity

Research has shown that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The introduction of the tert-butyl and ethoxy groups enhances the lipophilicity and bioavailability of these compounds, potentially improving their efficacy in treating depression-related disorders .

Synthesis Methodologies

The synthesis of tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine involves several key steps:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives, the introduction of the tert-butyl group is achieved through alkylation reactions.
  • Functionalization : The amino and ethoxy groups are introduced via nucleophilic substitution reactions, allowing for the creation of diverse analogs with varying biological activities.
  • Hydrochloride Salt Formation : The hydrochloride salt is commonly formed to enhance solubility and stability for pharmaceutical applications.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey Reagents
1AlkylationTert-butyl bromide
2Nucleophilic SubstitutionEthanol, amine derivatives
3Salt FormationHydrochloric acid

Biological Activities

The compound has been evaluated for various biological activities beyond antidepressant effects, including:

  • Antinociceptive Properties : Studies indicate potential pain-relieving effects, making it a candidate for analgesic drug development.
  • Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Chemical Reactions Analysis

Boc Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for accessing reactive intermediates in drug synthesis.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : Room temperature

  • Yield : >90% (based on analogous reactions in )

Example :

Boc protected compoundTFA 10 in DCM Free amine+CO2+tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA 10 in DCM }}\text{Free amine}+\text{CO}_2+\text{tert butanol}

Ester Hydrolysis

The ethoxy ester undergoes hydrolysis to form a carboxylic acid, which can participate in further coupling reactions.

Reaction Conditions :

  • Reagent : LiOH in THF/water

  • Temperature : Reflux

  • Yield : ~85% (inferred from )

Example :

Ethoxy esterLiOH THF H2OCarboxylic acid+EtOH\text{Ethoxy ester}\xrightarrow{\text{LiOH THF H}_2\text{O}}\text{Carboxylic acid}+\text{EtOH}

Acylation of the Amino Group

The primary amino group (after deprotonation) reacts with acylating agents to form amides, a key step in peptide-like bond formation.

Reaction Conditions :

  • Reagents : HOBt (hydroxybenzotriazole), HBTU (uronium coupling agent), DIPEA (base)

  • Solvent : DMF or DCM

  • Yield : 70–95%

Example :

Amine+RCOClHOBt HBTUAmide+HCl\text{Amine}+\text{RCOCl}\xrightarrow{\text{HOBt HBTU}}\text{Amide}+\text{HCl}

Reductive Amination

The amino group can engage in reductive amination with aldehydes or ketones, though steric hindrance from the piperidine ring may limit substrate scope.

Reaction Conditions :

  • Reagent : NaBH3_3CN or H2_2/Pd-C

  • Solvent : MeOH or EtOH

  • Yield : 50–80% (analogous to )

Nucleophilic Substitution

The amino group acts as a nucleophile in SN2^2 reactions, displacing halides or sulfonates.

Reaction Conditions :

  • Substrates : Alkyl halides, aryl bromides

  • Base : K2_2CO3_3 or DIPEA

  • Solvent : DMF or acetonitrile

  • Yield : 60–90%

Steric and Electronic Considerations

  • Steric Hindrance : The tert-butyl group and piperidine ring limit reactivity at the 4-position, favoring reactions at the amino or ester groups.

  • Solubility : The hydrochloride salt enhances water solubility, facilitating reactions in polar solvents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties and applications, we compare it with five analogous compounds (Table 1), focusing on structural motifs, physicochemical properties, and functional implications.

Table 1: Key Parameters of Comparative Compounds

Compound Name (CAS) Molecular Formula Molecular Weight Purity Substituents/Functional Groups Notes
QW-7201: tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride (1159824-10-8) C14H25ClN2O4 ~320.8* 95% Piperidine, ethoxy-3-oxopropyl, tert-butyl, HCl Enhanced solubility due to HCl salt
PK03447E-1: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) C15H23N3O2 277.36 - Piperidine, pyridinyl, tert-butyl Light yellow solid; no GHS classification
QM-1085: tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1420852-13-6) C10H20N2O2 ~200.3 96% Azetidine, aminoethyl, tert-butyl Smaller ring (4-membered azetidine)
BLD Pharm: tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate (1017781-49-5) C19H24BrNO4 418.31 - Piperidine, bromophenyl, oxopropanoyl Bromine adds steric/electronic effects
QC-3447: tert-Butyl 4-(2-aminoethyl)benzoate (135482-70-1) C14H21NO2 235.33 96% Benzoate, aminoethyl, tert-butyl Aromatic ring influences π-π interactions

*Calculated based on molecular formula.

Structural and Functional Differences

QC-3447 replaces the heterocycle with a benzene ring, favoring aromatic interactions in drug-receptor binding.

Substituent Chemistry: QW-7201’s ethoxy-3-oxopropyl side chain introduces ester and primary amine groups, enabling hydrogen bonding and hydrolysis-dependent prodrug activation.

Counterion Effects: QW-7201’s hydrochloride salt improves aqueous solubility compared to non-salt analogs like PK03447E-1. This property is critical for bioavailability in drug development .

Physicochemical and Reactivity Profiles

  • Solubility : QW-7201’s hydrochloride salt and polar ester/amine groups enhance water solubility relative to the hydrophobic bromophenyl (BLD Pharm) or aromatic (QC-3447) analogs.
  • PK03447E-1’s pyridine may undergo electrophilic substitution, while the bromophenyl group in BLD Pharm’s compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Preparation Methods

Protection of Piperidine Nitrogen

The synthesis typically begins with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group. This step stabilizes the nitrogen and prevents unwanted side reactions during subsequent functionalization.

  • Reagents and Conditions: Di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine in dichloromethane at room temperature.
  • Mechanism: The Boc group is introduced via nucleophilic attack of the piperidine nitrogen on Boc2O, forming a carbamate linkage.
  • Yield: Moderate to high yields (~33-40%) reported in related piperidine derivative syntheses.

Introduction of Ethoxy and Keto Groups

The ethoxy and keto functionalities on the propyl side chain are introduced through esterification and oxidation steps.

  • Typical Route: Starting from a hydroxy-substituted intermediate, the hydroxyl group is converted into a leaving group (e.g., mesylate), followed by nucleophilic substitution with ethoxide ions to install the ethoxy group.
  • Oxidation: The introduction of the keto group at the 3-position is achieved by oxidation of the corresponding alcohol or by using keto-ester starting materials.
  • Example: tert-Butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate was prepared and used as an intermediate, followed by hydrogenation to yield the desired keto-ethoxy derivative.

Amination and Azide Reduction

The amino group at the 1-position of the side chain is introduced via azide intermediates.

  • Stepwise Process:
    • Hydroxyl group is converted into a mesylate.
    • Mesylate is substituted with azide ion.
    • Azide is reduced by catalytic hydrogenation (e.g., Pd/C catalyst) to form the primary amine.
  • Catalysts and Conditions: Hydrogenation typically performed at room temperature with palladium on carbon.
  • Yields: High yields (~93%) for azide reduction step reported.

Formation of Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to enhance stability and solubility.

  • Procedure: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • Result: Formation of the hydrochloride salt, which is typically isolated by filtration or crystallization.

Representative Synthetic Scheme Summary

Step Transformation Reagents/Conditions Yield (%) Notes
1 Piperidine nitrogen protection Boc2O, Et3N, CH2Cl2, rt 33-40 Formation of tert-butyl carbamate
2 Hydroxyl to mesylate conversion Methanesulfonyl chloride, base Not specified Activation for nucleophilic substitution
3 Azide substitution Sodium azide, DMF, moderate temperature Not specified Nucleophilic displacement
4 Azide reduction to amine H2, Pd/C, EtOH, rt 93 Catalytic hydrogenation
5 Introduction of ethoxy group Ethoxide ion substitution Not specified Via nucleophilic substitution
6 Formation of hydrochloride salt HCl in solvent Quantitative Salt formation for stability

Additional Research Findings and Notes

  • The compound is sensitive to reaction conditions; protecting groups and mild hydrogenation are critical to avoid side reactions.
  • Use of Boc protection is preferred due to its stability and ease of removal if necessary.
  • The azide intermediate route is favored for introducing the amino group due to high selectivity and yield.
  • Hydrogenation using Lindlar catalyst or Pd/C is effective for azide reduction without affecting other functional groups.
  • The compound is mainly used as an intermediate; thus, purity and yield optimization are key for downstream applications.

Q & A

Q. Key Analytical Checks :

  • Monitor reaction progress via TLC (silica gel, UV visualization).
  • Confirm intermediate purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced: How can computational methods optimize synthesis pathways?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., Boc protection) .
  • Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents/catalysts. For example, prioritize DMF for SN2 reactions due to high polarity .
  • Virtual Screening : Simulate steric/electronic effects of substituents to avoid side reactions (e.g., tert-butyl group stability under acidic conditions) .

Advanced: What analytical techniques resolve structural ambiguities?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₂/CH₃ groups. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28 ppm (¹³C) .
    • 2D NMR (HSQC/HMBC) : Confirm connectivity between the piperidine ring and ester sidechain .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: m/z 277.36) .

Q. Table 2: Key Spectral Benchmarks

TechniqueExpected SignalFunctional Group
¹H NMRδ 4.1 (q, J=7.1 Hz)Ethoxy (-OCH₂CH₃)
IR1720 cm⁻¹Ester (C=O)

Basic: What is the acute toxicity profile?

Methodological Answer:

  • Oral/Dermal Toxicity : LD₅₀ values for similar piperidine derivatives range from 300–500 mg/kg (Category 4), requiring strict PPE adherence .
  • Ecotoxicity : Follow OECD 209 guidelines for biodegradability testing. Predicted logP ~1.8 suggests moderate bioaccumulation risk .

Advanced: How are contradictions in GHS classifications resolved?

Methodological Answer:

  • Data Triangulation : Cross-reference SDS entries (e.g., acute toxicity in vs. "not classified" in ) with experimental LD₅₀ studies.
  • Structural Analogues : Compare with tert-butyl piperidine carboxylates sharing the 3-ethoxy-3-oxopropyl group to infer hazard consistency .
  • Regulatory Alignment : Default to stricter classifications (e.g., Category 4) if conflicting data exist, per EU REACH guidelines .

Advanced: What strategies elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Functional Group Modulation : Replace the ethoxy group with methoxy or cyclopropoxy to assess esterase stability via LC-MS hydrolysis assays .
  • Docking Studies : Simulate binding to target proteins (e.g., serine hydrolases) using AutoDock Vina. Focus on H-bond interactions with the amino group .
  • Pharmacophore Mapping : Identify critical moieties (e.g., Boc-protected amine) using Schrödinger’s Phase .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Moisture Control : Use desiccants (silica gel) and humidity monitoring (<30% RH) .
  • Light Sensitivity : Amber glass vials to protect against UV degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride

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